molecular formula C54H52N4O16S2 B1667349 Boc5

Boc5

Cat. No.: B1667349
M. Wt: 1077.1 g/mol
InChI Key: JSLFGFBQFKCNSQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc5 involves multiple steps, starting with the preparation of the cyclobutane core, followed by the introduction of various functional groups. The key steps include:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process, ensuring the reactions are optimized for yield and purity. This would likely involve the use of high-performance liquid chromatography (HPLC) for purification and mass spectrometry for characterization .

Chemical Reactions Analysis

Types of Reactions

Boc5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major product formed from these reactions is this compound itself, characterized by its unique cyclobutane core and functional groups .

Mechanism of Action

Boc5 exerts its effects by activating the glucagon-like peptide-1 receptor, which is involved in regulating glucose metabolism. The activation of this receptor leads to:

Comparison with Similar Compounds

Properties

Molecular Formula

C54H52N4O16S2

Molecular Weight

1077.1 g/mol

IUPAC Name

2,4-bis[3-methoxy-4-(thiophene-2-carbonyloxy)phenyl]-1,3-bis[[4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoyl]amino]cyclobutane-1,3-dicarboxylic acid

InChI

InChI=1S/C54H52N4O16S2/c1-51(2,3)73-49(67)55-33-19-13-29(14-20-33)43(59)57-53(47(63)64)41(31-17-23-35(37(27-31)69-7)71-45(61)39-11-9-25-75-39)54(48(65)66,58-44(60)30-15-21-34(22-16-30)56-50(68)74-52(4,5)6)42(53)32-18-24-36(38(28-32)70-8)72-46(62)40-12-10-26-76-40/h9-28,41-42H,1-8H3,(H,55,67)(H,56,68)(H,57,59)(H,58,60)(H,63,64)(H,65,66)

InChI Key

JSLFGFBQFKCNSQ-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(=O)NC2(C(C(C2C3=CC(=C(C=C3)OC(=O)C4=CC=CS4)OC)(C(=O)O)NC(=O)C5=CC=C(C=C5)NC(=O)OC(C)(C)C)C6=CC(=C(C=C6)OC(=O)C7=CC=CS7)OC)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(=O)NC2(C(C(C2C3=CC(=C(C=C3)OC(=O)C4=CC=CS4)OC)(C(=O)O)NC(=O)C5=CC=C(C=C5)NC(=O)OC(C)(C)C)C6=CC(=C(C=C6)OC(=O)C7=CC=CS7)OC)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Boc5;  Boc-5;  Boc 5; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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